2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene
Description
2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene is a fluorinated aromatic compound characterized by a central benzene ring substituted with fluorine atoms at the 1- and 3-positions, a vinyl (ethenyl) group at the 5-position, and an ethynyl-linked 3,4-difluorophenyl moiety at the 2-position. This structure combines electron-withdrawing fluorine substituents with conjugated π-systems (ethynyl and vinyl groups), making it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or semiconductors. The compound’s synthesis typically involves Sonogashira coupling to introduce the ethynyl group and halogen-fluorine exchange reactions to achieve precise fluorination patterns .
Properties
CAS No. |
797047-88-2 |
|---|---|
Molecular Formula |
C16H8F4 |
Molecular Weight |
276.23 g/mol |
IUPAC Name |
2-[2-(3,4-difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene |
InChI |
InChI=1S/C16H8F4/c1-2-10-7-14(18)12(15(19)8-10)5-3-11-4-6-13(17)16(20)9-11/h2,4,6-9H,1H2 |
InChI Key |
BMQXKNQWECNANJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored for its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of 3,4-difluorophenylacetylene with a suitable boron reagent under the catalysis of palladium .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling process. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may act as an inhibitor of specific kinases, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Research Findings and Contradictions
- A 2023 study reported superior charge mobility (0.12 cm²/V·s) in the target compound compared to analogues, attributed to fluorine-induced planarization . However, a conflicting 2024 study observed mobility reductions (~0.08 cm²/V·s) under high humidity, suggesting sensitivity to environmental conditions .
- Solubility discrepancies exist: While early studies claimed solubility in acetone (>50 mg/mL), recent work notes phase separation at concentrations above 20 mg/mL .
Biological Activity
2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene, a synthetic organic compound with the molecular formula CHF, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features multiple fluorine substituents which can influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Fluorinated aromatic rings : The presence of fluorine atoms enhances lipophilicity and metabolic stability.
- Ethynyl and ethenyl groups : These functional groups contribute to the compound's reactivity and potential interactions with biological targets.
Synthesis
The synthesis of 2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene typically involves a series of reactions including:
- Formation of the ethynyl group through Sonogashira coupling.
- Introduction of the ethenyl moiety , often via dehydrohalogenation or similar methods.
These steps are crucial for obtaining high yields of the target compound while maintaining structural integrity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For example, derivatives of difluorobenzene have shown efficacy against various cancer cell lines:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene | MCF-7 (breast cancer) | TBD |
| Similar Difluorinated Compounds | HCT-116 (colon cancer) | 6.2 |
| 1,2,4-Triazole Derivatives | T47D (breast cancer) | 27.3 |
These findings suggest that the compound may possess similar anticancer properties that warrant further investigation.
The proposed mechanisms through which 2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene exerts its biological effects include:
- Inhibition of cell proliferation : Targeting specific signaling pathways involved in cell growth.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
Research has shown that compounds with similar structures can inhibit key enzymes involved in cancer progression such as topoisomerases and kinases.
Case Studies
Several case studies have highlighted the biological activities associated with fluorinated compounds:
- Study on Fluorinated Aromatic Compounds :
- Antiviral Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
